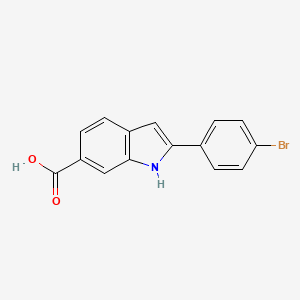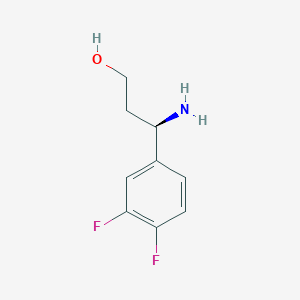
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol is an organic compound that features an amino group and a difluorophenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions to ensure the selective reduction of the intermediate imine to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP).
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, or metabolic processes, depending on its specific application.
類似化合物との比較
Similar Compounds
(3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: Similar structure but with methyl groups instead of fluorine.
(3R)-3-amino-3-(3,4-dihydroxyphenyl)propan-1-ol: Similar structure but with hydroxyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChIキー |
DOOJIZUIYUOELY-SECBINFHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)F |
正規SMILES |
C1=CC(=C(C=C1C(CCO)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
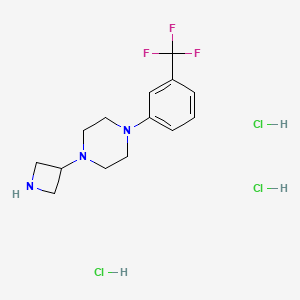
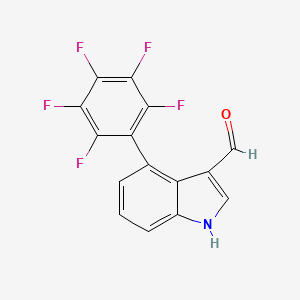

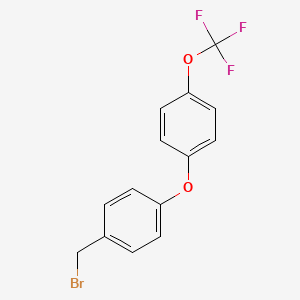
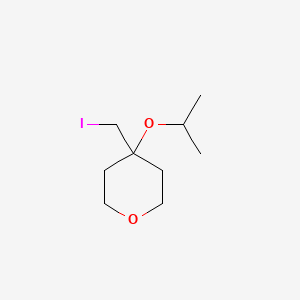

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


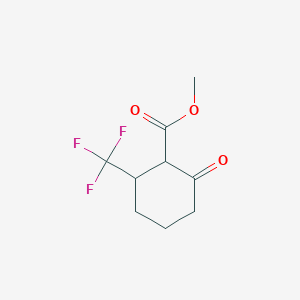
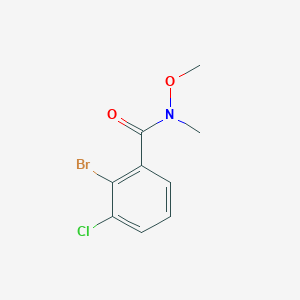
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
